molecular formula C19H18FN3O2 B3953883 1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione

1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione

Cat. No. B3953883
M. Wt: 339.4 g/mol
InChI Key: HSQQEPJNUDPNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, also known as FPL 64176, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of indole-2,3-dione derivatives and has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176 is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor. The compound has been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound 64176 has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound has also been shown to have an effect on the immune system and inflammation. This compound 64176 has been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176 has several advantages for lab experiments. It is a well-characterized compound with a known structure and purity. It has also been extensively studied for its biological activities and mechanism of action. However, there are some limitations to its use in lab experiments. The compound is not very soluble in water, which may limit its use in certain assays. It is also a relatively expensive compound, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176. One area of research is the potential use of the compound in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the development of more potent and selective derivatives of this compound 64176. The compound may also be investigated for its potential use in the treatment of other neurological disorders, such as depression and anxiety. Finally, the compound may be studied for its potential use in the treatment of inflammatory and autoimmune disorders.

Scientific Research Applications

1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione 64176 has been extensively studied for its potential pharmacological applications. It has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound 64176 has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have an effect on the immune system and inflammation.

properties

IUPAC Name

1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-15-6-2-4-8-17(15)22-11-9-21(10-12-22)13-23-16-7-3-1-5-14(16)18(24)19(23)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQQEPJNUDPNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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